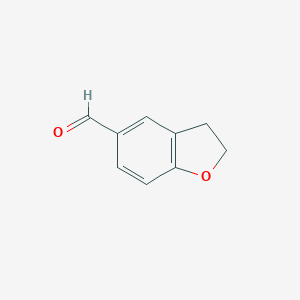

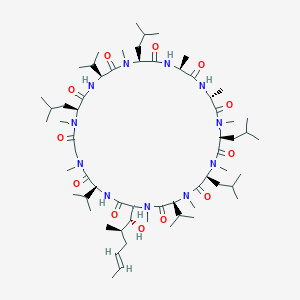

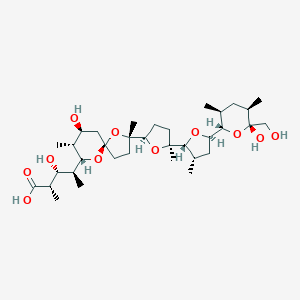

![molecular formula C9H11ClN2O3S B020495 N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide CAS No. 104246-29-9](/img/structure/B20495.png)

N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide

Overview

Description

N-[4-(Aminosulfonyl)phenyl]-3-chloropropanamide, also known as ASA or acetylsalicylic acid, is a widely used drug in the medical field. It is a derivative of salicylic acid and is commonly used to treat pain, fever, and inflammation. The drug has been used for centuries and is one of the most widely used drugs in the world. ASA has numerous applications in the medical field, including its use as an anti-inflammatory agent, an analgesic, an antipyretic, and an anticoagulant. Additionally, ASA has been studied for its potential role in the treatment of cancer and in the prevention of cardiovascular disease.

Scientific Research Applications

Polymer Electrolyte Synthesis

The compound is used in the synthesis of acrylonitrile/N-[4-(aminosulfonyl)phenyl]acrylamide (AN/ASPAA) copolymers , which are used as a host of lithium ion conducting electrolytes . The composition, molecular weight, and molecular weight distribution of AN/ASPAA copolymers are determined, and the influence of copolymer composition on the glass temperature of AN/ASPAA copolymers and the ion conductivity of electrolytes are investigated .

Antimicrobial Agents

The compound is used in the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, which are suitable for use as antimicrobial agents . The 2-pyridone derivatives are obtained via reaction of cyanoacetamide with acetylacetone or arylidenes malononitrile .

Synthesis of Thiazole and Pyrazole Derivatives

The compound is used in the synthesis of thiazole and pyrazole derivatives . The reactivity of the hydrazone towards hydrazine hydrate to give pyrazole derivatives is studied .

Synthesis of Chromene Derivatives

The compound is used in the synthesis of chromene derivatives . Cycloaddition reaction of cyanoacetamide with salicyaldehyde furnished chromene derivatives .

Synthesis of Hydrazone Derivatives

The compound is used in the synthesis of hydrazone derivatives . Diazotization of the compound with the desired diazonium chloride gave the hydrazone derivatives .

Synthesis of Thiophene Derivatives

The compound is used in the synthesis of thiophene derivatives . Treatment of the compound with elemental sulfur and phenyl isothiocyanate or malononitrile furnished thiophene derivatives .

Mechanism of Action

Target of Action

The primary target of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known that sulfonamide derivatives, such as this compound, can inhibit the activity of carbonic anhydrase enzymes . This inhibition can disrupt the balance of bicarbonate and proton concentrations, potentially affecting various physiological processes.

properties

IUPAC Name |

3-chloro-N-(4-sulfamoylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O3S/c10-6-5-9(13)12-7-1-3-8(4-2-7)16(11,14)15/h1-4H,5-6H2,(H,12,13)(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKWALIXZDKXXKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCCl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403324 | |

| Record name | N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide | |

CAS RN |

104246-29-9 | |

| Record name | N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

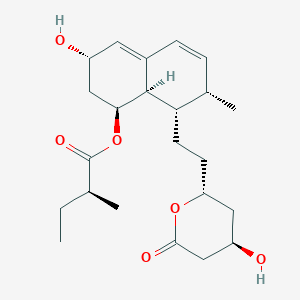

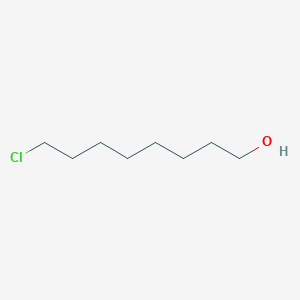

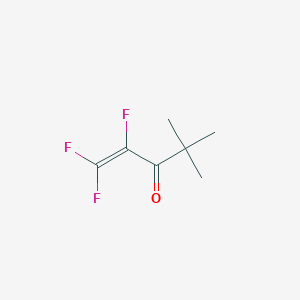

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 3-chloro-N-(4-sulfamoylphenyl)propanamide?

A1: The research paper primarily focuses on the crystallographic structure of 3-chloro-N-(4-sulfamoylphenyl)propanamide. Key findings include:

- Planar Arrangement: The benzene ring and the amido (-NHCO-) group are not perfectly aligned but are slightly tilted with respect to each other. The dihedral angle between them is 15.0(2)°. []

- Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond exists between a hydrogen atom (C-H) and an oxygen atom (O) within the molecule. This interaction forms a six-membered ring motif (S(6) ring motif). []

- Intermolecular Interactions: The amino group (-NH2) participates in intermolecular hydrogen bonds with oxygen atoms (N-H⋯O) of neighboring molecules. These interactions lead to the formation of a double-layered structure extending parallel to the bc plane in the crystal lattice. Furthermore, an amido N—H⋯O hydrogen bond links these layers. A weak π–π interaction between the aromatic rings of neighboring molecules is also observed. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B20422.png)

![(S,S)-2,8-Diazabicyclo[4,3,0]nonane](/img/structure/B20426.png)